molecular formula C27H27N3O2 B2511617 1-(o-tolyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 848733-25-5

1-(o-tolyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No.: B2511617
CAS No.: 848733-25-5
M. Wt: 425.532
InChI Key: FDHDQOMUDWIMJB-UHFFFAOYSA-N
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Description

This compound features a pyrrolidin-2-one core substituted with an o-tolyl group at position 1 and a benzimidazole moiety at position 2. The benzimidazole is further modified with a 2-(p-tolyloxy)ethyl chain, introducing both lipophilic (p-tolyl) and polar (ether linkage) characteristics . Its molecular formula is C₂₇H₂₆N₃O₂, with a molecular weight of 443.51 g/mol (calculated from analogs in ). The benzimidazole-pyrrolidinone scaffold is common in medicinal chemistry, often associated with antimicrobial and enzyme-inhibitory activities .

Properties

IUPAC Name

4-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O2/c1-19-11-13-22(14-12-19)32-16-15-29-25-10-6-4-8-23(25)28-27(29)21-17-26(31)30(18-21)24-9-5-3-7-20(24)2/h3-14,21H,15-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDHDQOMUDWIMJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(o-tolyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole core, followed by the introduction of the pyrrolidinone ring and the tolyl groups. Common synthetic methods include:

    Condensation Reactions: These reactions are used to form the benzimidazole core by condensing o-phenylenediamine with carboxylic acids or their derivatives.

    Cyclization Reactions: The formation of the pyrrolidinone ring can be achieved through intramolecular cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the tolyl groups can be done via nucleophilic substitution reactions using tolyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(o-tolyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the imidazole or pyrrolidinone rings.

    Substitution: The tolyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Tolyl halides, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the tolyl rings.

Scientific Research Applications

1-(o-tolyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound can be used to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 1-(o-tolyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzimidazole Moiety

(a) 4-(1H-Benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one (CAS 491874-24-9)
  • Structural Difference : Lacks the 2-(p-tolyloxy)ethyl group on benzimidazole.
(b) 1-(4-Fluorophenyl)methyl-4-{1-[2-(4-methylphenoxy)ethyl]-1H-benzo[d]imidazol-2-yl}pyrrolidin-2-one (CAS 915189-16-1)
  • Structural Difference : Replaces o-tolyl with a 4-fluorophenylmethyl group.
  • Impact : Fluorine substitution enhances electronegativity and metabolic stability. Molecular weight (443.51 g/mol ) is identical to the target compound, suggesting similar solubility profiles .

Variations in the Linker Chain

(a) 1-Allyl-4-[1-(4-m-tolyloxy-butyl)-1H-benzoimidazol-2-yl]-pyrrolidin-2-one
  • Structural Difference : Uses a 4-m-tolyloxy-butyl chain (longer alkyl linker) instead of 2-(p-tolyloxy)ethyl.
  • Impact : Increased linker length may enhance flexibility and alter binding pocket interactions. Molecular weight (~479.6 g/mol ) suggests higher lipophilicity .
(b) 1-(4-Butylphenyl)-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one (CAS 943101-67-5)
  • Structural Difference : Substitutes p-tolyloxy with a piperidinyl-2-oxoethyl group.
  • Impact: Introduction of a tertiary amine (piperidine) improves water solubility.

Aromatic Group Modifications

(a) 5-Aryl-4-(1H-benzo[d]imidazol-2-yl)-1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one Derivatives
  • Structural Difference : Replaces o-tolyl with naphthalenyl-thiazole.
  • Impact : Thiazole and naphthalene groups introduce π-π stacking capabilities, enhancing binding to aromatic enzyme pockets. Derivatives in this class showed 60% yield in synthesis and moderate antimicrobial activity .
(b) N-(2-(4-(2-(5-(3,5-dimethylisoxazol-4-yl)-1-(2-morpholinoethyl)-1H-benzo[d]imidazol-2-yl)ethyl)phenoxy)ethyl)pentanamide
  • Structural Difference: Incorporates a morpholinoethyl group and 3,5-dimethylisoxazole.
  • Impact : Morpholine improves solubility, while isoxazole enhances metabolic stability. This compound demonstrated utility in covalent proteolysis-targeting chimera (PROTAC) designs .

Key Findings and Implications

  • Substituent Effects : The 2-(p-tolyloxy)ethyl group in the target compound balances lipophilicity and polarity, critical for membrane penetration and target engagement .
  • Linker Flexibility : Longer chains (e.g., butyl in ) may reduce potency due to entropic penalties, while shorter linkers (ethyl) optimize binding .
  • Aromatic Moieties : Bulky groups like naphthalenyl-thiazole enhance interaction with hydrophobic enzyme pockets but may limit solubility .

Biological Activity

1-(o-tolyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a pyrrolidinone moiety and a benzimidazole ring, allows for diverse biological interactions. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, potential applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C27H27N3O2C_{27}H_{27}N_{3}O_{2} with a molecular weight of approximately 425.53 g/mol. The compound exhibits high purity levels (around 95%) and possesses various functional groups that contribute to its reactivity and biological activity.

Property Value
Molecular FormulaC27H27N3O2C_{27}H_{27}N_{3}O_{2}
Molecular Weight425.53 g/mol
Purity~95%

Interaction with Metal Ions

Research indicates that this compound shows selectivity towards copper ions (Cu²⁺), which are crucial in various biochemical pathways. The compound's ability to alter fluorescence in the presence of Cu²⁺ suggests potential applications in biological sensing and environmental monitoring.

Antitumor Activity

Studies have demonstrated that derivatives of benzimidazole, including compounds similar to 1-(o-tolyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one, exhibit promising antitumor activity. For instance, certain benzimidazole derivatives have shown IC50 values as low as 6.26 μM against cancer cell lines such as HCC827 and NCI-H358, indicating their potential for further development as anticancer agents .

COX-II Inhibition

The compound's structure suggests potential as a cyclooxygenase (COX) inhibitor. Research into related compounds has shown varying degrees of COX-II inhibitory activity, with some derivatives achieving IC50 values below 0.5 μM, indicating significant anti-inflammatory potential .

The mechanism of action for this compound likely involves its interaction with specific molecular targets:

  • Benzimidazole Moiety : Known for interacting with enzymes and receptors, potentially inhibiting their activity.
  • Pyrrolidinone Ring : Enhances binding affinity and specificity to target molecules.
  • Tolyl Groups : Contribute to the overall stability and solubility of the compound.

Case Studies

Case Study 1: Antitumor Activity Assessment
In vitro studies on related benzimidazole derivatives revealed that compounds with similar structures exhibited significant cytotoxic effects on various tumor cell lines. For example, one study reported an IC50 value of 6.48 μM for a derivative against NCI-H358 cells, suggesting effective inhibition of cell proliferation .

Case Study 2: COX-II Inhibitory Potential
A series of compounds structurally related to 1-(o-tolyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one were evaluated for their COX-II inhibitory effects. One derivative achieved an IC50 value of 0.52 μM, demonstrating superior selectivity compared to standard drugs like Celecoxib .

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